N-(4-chloro-2-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide is a complex organic compound with a unique structure that includes a triazolopyrazine core
Preparation Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazolopyrazine core, followed by the introduction of the chloro-fluorophenyl and dimethylphenylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, using common reagents such as halides and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. The uniqueness of N-(4-chloro-2-fluorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide lies in its specific substituent pattern, which can influence its properties and applications.
Properties
Molecular Formula |
C21H17ClFN5O2S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C21H17ClFN5O2S/c1-12-3-6-17(13(2)9-12)31-20-19-26-28(21(30)27(19)8-7-24-20)11-18(29)25-16-5-4-14(22)10-15(16)23/h3-10H,11H2,1-2H3,(H,25,29) |
InChI Key |
QAMDYYRKWWXUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F)C |
Origin of Product |
United States |
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